molecular formula C19H18N2O B4210357 3-(dimethylamino)-N-1-naphthylbenzamide

3-(dimethylamino)-N-1-naphthylbenzamide

Cat. No.: B4210357
M. Wt: 290.4 g/mol
InChI Key: YSMPDLNFWAAEGZ-UHFFFAOYSA-N
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Description

3-(Dimethylamino)-N-1-naphthylbenzamide is a benzamide derivative characterized by a dimethylamino group at the 3-position of the benzoyl ring and a 1-naphthyl group attached to the amide nitrogen. This structural arrangement confers unique physicochemical properties, including enhanced electron-donating capacity (due to the dimethylamino group) and increased lipophilicity (from the naphthyl moiety).

Properties

IUPAC Name

3-(dimethylamino)-N-naphthalen-1-ylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O/c1-21(2)16-10-5-9-15(13-16)19(22)20-18-12-6-8-14-7-3-4-11-17(14)18/h3-13H,1-2H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSMPDLNFWAAEGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=CC(=C1)C(=O)NC2=CC=CC3=CC=CC=C32
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Key Observations:

The 1-naphthyl group increases steric bulk and lipophilicity, which may influence membrane permeability and binding affinity compared to smaller groups like pyrazolyl or hydroxy-substituted naphthyls .

Biological Activity: Compounds with naphthyl groups (e.g., ) often exhibit receptor-binding properties, suggesting the target compound may interact with similar targets (e.g., P2X7 receptors ). Halogenated analogs (e.g., ) show higher stability but may have reduced metabolic flexibility compared to dimethylamino-substituted derivatives.

Synthetic Routes: Synthesis likely involves coupling 3-(dimethylamino)benzoic acid with 1-naphthylamine using reagents like DCC/DMAP, as seen in analogous benzamide syntheses . Modifications to the naphthyl group (e.g., hydroxylation in ) require additional protective steps, increasing synthetic complexity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(dimethylamino)-N-1-naphthylbenzamide
Reactant of Route 2
Reactant of Route 2
3-(dimethylamino)-N-1-naphthylbenzamide

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